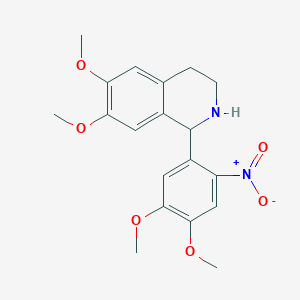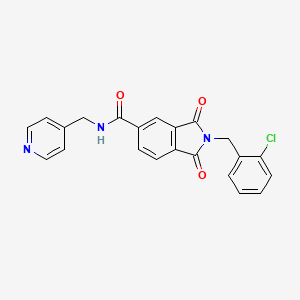
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as ANTI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANTI is a tetrahydroisoquinoline derivative that possesses a unique chemical structure that makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the binding of dopamine to D2 receptors, leading to a decrease in dopamine activity in the brain. This mechanism of action is similar to other antipsychotic drugs, making 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit significant biochemical and physiological effects in animal models. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to decrease dopamine activity in the brain, leading to a decrease in locomotor activity and an increase in catalepsy. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its relatively simple synthesis method, making it an attractive compound for scientific research. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. However, one of the limitations of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its limited solubility in water, which can make it challenging to use in certain lab experiments.
将来の方向性
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its biochemical and physiological effects. Finally, future studies should focus on improving the solubility of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in water, making it more accessible for use in various lab experiments.
Conclusion
In conclusion, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications. Future studies should focus on exploring the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, fully understanding its mechanism of action, and improving its solubility in water.
合成法
The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a catalytic amount of piperidine. The reaction proceeds via a one-pot three-component condensation reaction, resulting in the formation of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in good yield. The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is relatively simple and straightforward, making it an attractive compound for scientific research.
科学的研究の応用
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit significant binding affinity towards dopamine D2 receptors, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to possess antipsychotic and antidepressant-like effects in animal models, further supporting its potential therapeutic applications.
特性
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-24-15-7-11-5-6-20-19(12(11)8-16(15)25-2)13-9-17(26-3)18(27-4)10-14(13)21(22)23/h7-10,19-20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRORNUZRKVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',4'-Dimethoxy-6'-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-(3-chlorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5975606.png)

![1-ethyl-3-{[3-(4-methoxyphenyl)-4-thiomorpholinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5975617.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![3-methyl-4-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5975629.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)


![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)
![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)